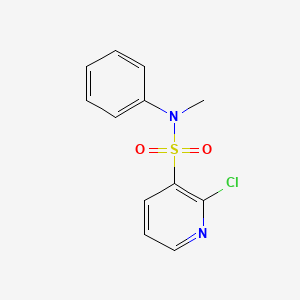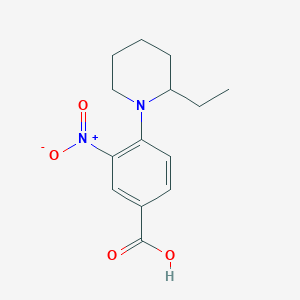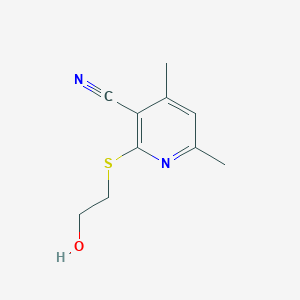
2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile
Overview
Description
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (3) and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole (4) starting from 2-fluoro-4-methylpyridine is reported .
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile” is influenced by the various substituents present in the triazole ring .
Chemical Reactions Analysis
Mucochloric acid reacted with 2-sulfanylethanol in the presence of triethylamine to give 3-chloro-5-hydroxy-4-(2-hydroxyethylsulfanyl)furan-2(5H)-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile” are influenced by the different metal ions in the inner core .
Scientific Research Applications
Alzheimer's Disease Imaging
2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile, as part of the hydrophobic radiofluorinated derivatives used in positron emission tomography (PET), plays a significant role in the imaging of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease (AD) patients. This technique allows for the non-invasive monitoring of these pathological markers, facilitating the diagnostic assessment of AD and aiding in the evaluation of treatment responses (Shoghi-Jadid et al., 2002).
Environmental Monitoring
Derivatives of nicotinonitrile, like 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile, are used in the development of chromogenic devices for the detection of harmful substances in the environment, such as cyanide in water. These compounds act as chemosensors, changing color in the presence of specific analytes, which allows for the visual detection and quantification of pollutants, contributing to safer drinking water and environmental protection (Schramm et al., 2016).
Material Synthesis
The compound is utilized in the synthesis of materials, such as diazadihydroacenaphthylene derivatives with isoxazoline rings, starting from related nitroethenes. These materials have potential applications in various fields, including organic electronics and photovoltaics, due to their unique chemical and physical properties (Soro et al., 2006).
Chemical Analysis and Synthesis
In chemical research, compounds like 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile are used in the study of sulfur oxyacids and radicals in the gas phase. Understanding the behavior of these compounds contributes to a deeper knowledge of chemical reactions and mechanisms, which is essential for the development of new synthetic methods and materials (Frank et al., 1997).
Hydroxyl Group Protection
In organic synthesis, protecting groups like tert-butyldimethylsilyl derivatives, which can be related to the functionality of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile, are crucial for the selective modification of molecules. These protecting groups help in the stepwise synthesis of complex organic compounds by preventing unwanted reactions at sensitive functional groups (Corey & Venkateswarlu, 1972).
Safety and Hazards
Future Directions
New complexing agents, potentially tautomeric 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazole, its 5-methyl-and 5-phenyl-substituted analogs, and some their salts, were synthesized, and their structure was discussed on the basis of the 1H and 13C NMR, IR, and mass spectra, X-ray diffraction data, and published data . This suggests potential future directions for the study and application of “2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile” and similar compounds.
Mechanism of Action
Target of Action
Similar compounds such as 2-hydroxyethyl disulfide have been found to interact with proteins like lysozyme and glutathione s-transferase a1 .
Mode of Action
It’s known that similar compounds can inhibit the activities of multiple protein tyrosine phosphatases through the modification of an active site cysteine .
Biochemical Pathways
Related compounds have been found to influence the activity of enzymes involved in various biochemical pathways .
Pharmacokinetics
Similar compounds like thiodiglycol are known to be miscible with water and polar organic solvents , which could potentially influence the bioavailability of 2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile.
Result of Action
Related compounds have been found to exhibit various biological effects, such as inhibiting the activities of multiple protein tyrosine phosphatases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound . .
properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-8(2)12-10(9(7)6-11)14-4-3-13/h5,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWYJFAAKIJECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethylsulfanyl)-4,6-dimethylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



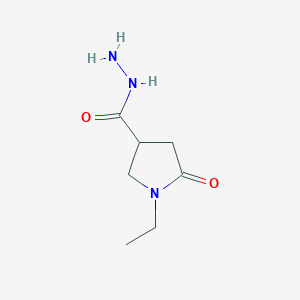


![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)
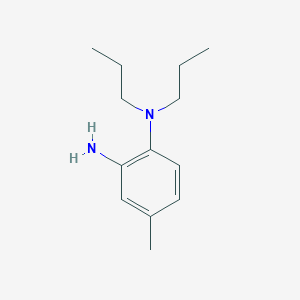
![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)
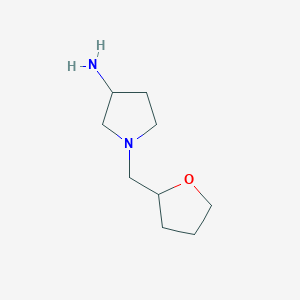
![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)
![4-[(Piperidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1386175.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)
